molecular formula C21H25NO2 B4182286 4-benzyl-1-(3-ethoxybenzoyl)piperidine

4-benzyl-1-(3-ethoxybenzoyl)piperidine

Cat. No. B4182286
M. Wt: 323.4 g/mol
InChI Key: XWIKFSABZOALGB-UHFFFAOYSA-N
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Description

4-benzyl-1-(3-ethoxybenzoyl)piperidine is a compound of interest in the field of organic chemistry and pharmacology. This section will focus on its synthesis, molecular and physical properties, chemical reactions, and properties without delving into its applications, drug use, dosages, or side effects.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the reaction of specific piperazine or piperidine precursors with various carbonyl compounds or through cyclization reactions. For instance, a study on the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a compound related to the one of interest, showcases a multi-step process starting from 4-piperidinecarboxylate. This process includes protection, reduction, and substitution reactions leading to the final product with a total yield of 70.6% (Zhuang Wei et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or spectroscopic techniques to elucidate the conformation and arrangement of atoms within a molecule. For a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), X-ray crystallography revealed that its piperazine ring adopts a chair conformation, demonstrating the importance of structural analysis in understanding compound properties (Md. Serajul Haque Faizi et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, N-Benzyl-4-piperidone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible, harmful if swallowed, and may cause skin and eye irritation as well as an allergic skin reaction .

Mechanism of Action

Target of Action

The primary target of 4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine is the sigma receptor . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are involved in modulating the function of many other proteins, including ion channels and various types of G protein-coupled receptors .

Mode of Action

4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) . This means that it can increase the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

It is known that sigma receptors, the primary target of this compound, are involved in a variety of physiological processes, including modulation of the immune response, perception of pain, and the functioning of the central nervous system .

Pharmacokinetics

It is known that the compound has a fast onset of action and a short duration . This suggests that it is rapidly absorbed and eliminated from the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of 4-Benzyl-1-(3-Ethoxybenzoyl)Piperidine is an increase in the concentration of certain neurotransmitters (dopamine, norepinephrine, and to a lesser extent, serotonin) in the synaptic cleft . This can lead to increased neurotransmission, which can have various effects depending on the specific neurotransmitter and the area of the brain in which it is released .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-20-10-6-9-19(16-20)21(23)22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,16,18H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIKFSABZOALGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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